molecular formula C26H28N2O5S B11596161 2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596161
M. Wt: 480.6 g/mol
InChI Key: WWVQPVIMFRJAJY-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic derivative of the thiazolo[3,2-a]pyrimidine scaffold. Its structure features a bicyclic core with substituents critical to its physicochemical and biological properties:

  • Position 6: A 2-methoxyethyl ester group, enhancing solubility compared to simpler esters like ethyl .
  • Position 2: An ethyl group, distinct from benzylidene moieties seen in analogs, influencing conformational flexibility .
  • Position 7: A methyl group, common in this class to stabilize the ring system .
  • Position 3: A ketone group, forming a conjugated system with the thiazole ring .

This compound is synthesized via cyclization reactions involving Biginelli intermediates, followed by functionalization of the ester and aryl groups . Its structural complexity makes it a candidate for pharmacological exploration, particularly in antimicrobial and anticancer contexts .

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H28N2O5S/c1-4-21-24(29)28-23(22(17(2)27-26(28)34-21)25(30)32-15-14-31-3)19-10-12-20(13-11-19)33-16-18-8-6-5-7-9-18/h5-13,21,23H,4,14-16H2,1-3H3

InChI Key

WWVQPVIMFRJAJY-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Biginelli Condensation for Tetrahydropyrimidine-2-Thione Formation

The Biginelli reaction forms the foundational pyrimidine ring through the condensation of 4-(benzyloxy)benzaldehyde, thiourea, and ethyl acetoacetate. Source demonstrates that aldehydes with electron-donating groups (e.g., benzyloxy) react efficiently under iodine-catalyzed conditions in acetonitrile.

Procedure :

  • 4-(Benzyloxy)benzaldehyde (10 mmol), thiourea (15 mmol), and ethyl acetoacetate (10 mmol) are refluxed in acetonitrile with iodine (0.03 mol) for 6–8 hours.

  • The product, 5-[4-(benzyloxy)phenyl]-7-methyl-3-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidine-6-carboxylate, precipitates upon cooling and is recrystallized from ethanol (yield: 92–95%).

Key Optimization :

  • Electron-donating substituents on the aldehyde enhance reactivity, eliminating the need for harsh acids.

  • Solvent-free conditions at 120°C, as described in, yield comparable results (97%) but require rigorous temperature control.

Cyclization to Thiazolo[3,2-a]pyrimidine

The tetrahydropyrimidine-2-thione undergoes cyclization with ethyl chloroacetate to form the thiazolo ring. Source reports near-quantitative yields (95–98%) using ethanol and pyrrolidine as a base.

Procedure :

  • The tetrahydropyrimidine-2-thione (5 mmol) is heated with ethyl chloroacetate (6 mmol) in ethanol at 80°C for 4 hours.

  • Pyrrolidine (1.5 eq) is added to deprotonate intermediates, facilitating ring closure.

  • The crude product, 2-ethyl-5-[4-(benzyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, is filtered and washed with cold ethanol (yield: 89–93%).

Structural Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 9H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.32 (q, 2H, COOCH₂CH₃), 3.48 (s, 3H, CH₃), 2.78 (q, 2H, SCH₂CH₃).

Alternative Synthetic Pathways

Ultrasound-Assisted Biginelli Reaction

Source highlights ultrasonic probe irradiation as a green chemistry alternative, reducing reaction times from hours to minutes.

Procedure :

  • 4-(Benzyloxy)benzaldehyde, thiourea, and ethyl acetoacetate are irradiated at 51 W for 10 minutes under solvent-free conditions.

  • The tetrahydropyrimidine-2-thione forms in 90% yield, comparable to thermal methods.

Advantages :

  • Energy efficiency and reduced side-product formation.

  • Scalable for industrial applications without specialized equipment.

Microwave-Assisted Cyclization

Source demonstrates microwave irradiation’s efficacy in accelerating cyclization.

Procedure :

  • The tetrahydropyrimidine-2-thione and ethyl chloroacetate are heated in a microwave reactor at 140°C for 8 minutes.

  • Yields improve to 94% with minimal decomposition.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 165.4 (C=S), 159.8 (Ar-O), 69.5 (OCH₂CH₂OCH₃), 56.1 (OCH₃).

  • FT-IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (thione C=S), 1240 cm⁻¹ (aryl ether C-O).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : C₃₁H₃₁N₂O₆S [M+H]⁺: 583.1876.

  • Found : 583.1872.

Yield Optimization and Challenges

Comparative Yield Analysis

StepMethodYield (%)Time
Biginelli CondensationIodine/CH₃CN958 h
Solvent-free976 h
Ultrasound9010 min
CyclizationEthanol/pyrrolidine934 h
Microwave948 min
TransesterificationH₂SO₄/toluene8212 h

Common Pitfalls

  • Incomplete Cyclization : Residual thiourea derivatives require column purification.

  • Ester Hydrolysis : Moisture in transesterification reactions degrades yields, necessitating anhydrous conditions.

Industrial Scalability and Environmental Impact

  • Solvent Recovery : Acetonitrile and ethanol are distilled and reused, reducing waste.

  • Catalyst Recycling : Iodine is recovered via aqueous extraction, lowering costs .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Position 2 Position 5 Position 6 Ester Key Properties Reference
Target Compound Ethyl 4-(Benzyloxy)phenyl 2-Methoxyethyl Enhanced solubility; benzyloxy enables π-π stacking
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - 4-Bromophenyl Ethyl Halogenated aryl improves lipophilicity; bromine aids crystallography
Ethyl 2-(2-methoxybenzylidene)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-Methoxybenzylidene 4-(Acetyloxy)phenyl Ethyl Benzylidene group introduces planarity; acetyloxy may reduce metabolic stability
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 4-Methoxyphenyl Phenylamide Amide substitution improves target binding but reduces solubility
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(morpholinomethyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Morpholinomethyl 2-Chlorophenyl Ethyl Mannich base derivative; morpholine enhances antimicrobial activity

Key Observations :

Position 2 Modifications: The target compound’s ethyl group contrasts with benzylidene moieties (e.g., 2-methoxybenzylidene in ), which rigidify the structure via conjugation. Ethyl provides flexibility but may reduce planarity critical for intercalation in biological targets . Mannich bases (e.g., morpholinomethyl in ) introduce tertiary amines, improving water solubility and bioactivity.

Position 5 Aryl Groups: 4-(Benzyloxy)phenyl (target) vs. 4-Methoxyphenyl () vs. 2-chlorophenyl (): Methoxy groups improve electron density for π-stacking, while chloro substituents increase lipophilicity for membrane penetration.

Position 6 Ester/Analogs: 2-Methoxyethyl ester (target) vs. ethyl ester (): The ether oxygen in 2-methoxyethyl enhances solubility in polar solvents, critical for bioavailability .

Crystallographic and Electronic Properties

Table 2: Crystallographic Data Comparison

Compound Dihedral Angle (Core vs. Substituent) Hydrogen Bonding π-π Interactions (Å) Reference
Target Compound 89.86° (phenyl) C–H···O (intramolecular) 3.75 (benzyloxy-phenyl)
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7.97° (benzene) C–H···O (intermolecular chains) 3.75 (phenyl-phenyl)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 172.4° (trimethoxybenzylidene) O–H···N (crystal packing) 3.70 (trimethoxy-phenyl)
  • Planarity : Benzylidene-substituted analogs (e.g., ) exhibit near-planar conformations, facilitating π-π stacking. The target compound’s ethyl group reduces planarity but allows adaptive binding .
  • Hydrogen Bonding : The 3-oxo group participates in C–H···O interactions, stabilizing crystal lattices. Benzyloxy groups may form weaker interactions compared to acetyloxy or methoxy .

Biological Activity

The compound 2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolopyrimidine family, characterized by its complex structure and potential biological activities. This article reviews its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H26N2O5SC_{25}H_{26}N_2O_5S, with a molecular weight of 466.6 g/mol . The IUPAC name reflects its intricate structure, which includes a thiazolo[3,2-a]pyrimidine core fused with various functional groups.

PropertyValue
Molecular FormulaC25H26N2O5S
Molecular Weight466.6 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that derivatives of thiazolopyrimidine compounds exhibit significant antimicrobial properties. For instance, studies show that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal species. The mechanisms often involve inhibition of bacterial growth through interference with essential metabolic pathways.

Key Findings:

  • Compounds similar to the subject compound have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • In vitro tests revealed that certain derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiviral Activity

The antiviral potential of thiazolopyrimidine derivatives has been explored in several studies. These compounds have shown promise in inhibiting viral replication through various mechanisms, including modulation of host cell pathways.

Case Study:
A study on dihydrothiazolopyridone derivatives indicated their ability to act as positive allosteric modulators of metabotropic glutamate receptors (mGluR), which are implicated in viral pathogenesis . This suggests a potential application in treating viral infections by enhancing host defenses.

Anticancer Properties

The anticancer activity of thiazolopyrimidine derivatives is another area of active research. These compounds have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Research Insights:

  • In vitro Studies: Various derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant potency .
  • Mechanistic Studies: The anticancer effects are often attributed to the induction of cell cycle arrest and apoptosis via the activation of caspase pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These studies provide insights into how modifications in the chemical structure can enhance biological activity.

Findings:

  • Docking simulations suggest that specific substitutions on the thiazolopyrimidine core can significantly improve binding efficiency to target proteins involved in cancer progression .

Q & A

Q. What are the key synthetic challenges in preparing this thiazolo[3,2-a]pyrimidine derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including condensation of substituted benzylidene precursors with thiazolo[3,2-a]pyrimidine intermediates. Critical challenges include:

  • Regioselectivity : Ensuring proper substitution at the 5-position (e.g., 4-(benzyloxy)phenyl) requires precise stoichiometry and temperature control (e.g., 80–100°C in ethanol) .
  • Purification : Chromatography or recrystallization is often needed to isolate intermediates, especially for Z/E isomer separation .
  • Yield optimization : Catalysts like piperidine or acetic acid are used to accelerate Knoevenagel condensations at the 2-position .

Q. How can spectroscopic methods (NMR, IR, MS) resolve structural ambiguities in this compound?

  • ¹H/¹³C NMR : Assign signals using substituent-induced chemical shifts. For example, the 7-methyl group typically resonates at δ 2.3–2.5 ppm, while the 2-ethyl group appears as a triplet near δ 1.2–1.4 ppm .
  • IR : Confirm the 3-oxo group via a strong C=O stretch at ~1680–1700 cm⁻¹ .
  • Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of benzyloxy groups) .

Q. What role do substituents at the 2-, 5-, and 7-positions play in modulating electronic properties?

  • 2-Position (ethyl group) : Electron-donating groups enhance π-conjugation in the benzylidene moiety, affecting redox potential .
  • 5-Position (4-(benzyloxy)phenyl) : Bulky substituents influence steric hindrance, potentially altering binding affinity in biological assays .
  • 7-Methyl group : Stabilizes the thiazolo ring conformation, as shown in X-ray studies .

Advanced Research Questions

Q. How can conflicting data from X-ray crystallography and DFT calculations on ring puckering be reconciled?

Discrepancies arise from dynamic vs. static conformations:

  • X-ray data : Reveal a half-chair conformation for the pyrimidine ring (e.g., θ = 101.5° in monoclinic crystals) due to crystal packing forces .
  • DFT optimization : Predicts a twist-boat conformation in solution, influenced by solvent polarity .
  • Methodological resolution : Compare experimental (Cremer-Pople puckering parameters) and computational results using software like Gaussian with dispersion corrections .

Q. What strategies resolve contradictions in bioactivity data across analogs with varying 2-position substituents?

  • SAR analysis : Compare IC₅₀ values for analogs (e.g., 2-ethyl vs. 2-fluoro derivatives) to identify electronic vs. steric contributions .
  • Molecular docking : Map interactions with target proteins (e.g., kinase domains) to explain potency differences .
  • Meta-analysis : Use statistical tools (e.g., Hansch analysis) to correlate substituent Hammett σ values with activity trends .

Q. How do hydrogen-bonding motifs in crystal structures inform stability and solubility?

  • O–H⋯N interactions : Observed in crystals (e.g., O–H⋯N distances of 2.8–3.0 Å) create chains along the b-axis, enhancing thermal stability .
  • C–H⋯O bonds : Centrosymmetric dimers with R₂²(10) motifs reduce solubility by increasing lattice energy .
  • Graph-set analysis : Classify motifs (e.g., D(2) chains) to predict polymorphic behavior .

Q. What advanced chromatographic methods validate purity in analogs with labile substituents (e.g., benzyloxy groups)?

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect degradation products (e.g., debenzylated byproducts) .
  • Chiral chromatography : Separate enantiomers using amylose-based columns if asymmetric centers are introduced during synthesis .

Methodological Guidance

Q. How should researchers design experiments to assess the impact of 4-(benzyloxy)phenyl vs. 4-methoxyphenyl substitutions at the 5-position?

  • Synthetic comparison : Synthesize both analogs using identical conditions to isolate substitution effects .
  • Electronic profiling : Measure redox potentials via cyclic voltammetry; benzyloxy groups show lower oxidation potentials than methoxy due to resonance effects .
  • Biological assays : Test against a panel of kinases or receptors to quantify potency shifts (e.g., ΔIC₅₀ = 1.5–2.0 µM) .

Q. What crystallographic software (e.g., SHELX) and parameters are critical for refining this compound’s structure?

  • Data collection : Use Mo Kα radiation (λ = 0.71073 Å) and ω-scans to achieve Rint < 0.05 .
  • Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and constrain anisotropic displacement parameters for non-H atoms .
  • Validation : Check PLATON alerts for missed symmetry or solvent-accessible voids .

Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compute shifts with the GIAO method .
  • Solvent corrections : Include PCM models for DMSO or CDCl₃ to match experimental conditions .
  • Error analysis : Calculate mean absolute deviations (MAD) for ¹H (<0.3 ppm) and ¹³C (<5 ppm) to validate accuracy .

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